molecular formula C18H23NO B12422344 Toladryl-d6

Toladryl-d6

Cat. No.: B12422344
M. Wt: 275.4 g/mol
InChI Key: PJUYQWIDNIAHIZ-XERRXZQWSA-N
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Preparation Methods

The synthesis of Toladryl-d6 involves the incorporation of deuterium atoms into the diphenhydramine molecule. The specific synthetic routes and reaction conditions for this compound are not widely documented in public sources. the general approach for synthesizing deuterated compounds typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms into the desired positions of the molecule .

Chemical Reactions Analysis

Toladryl-d6, like its non-deuterated counterpart diphenhydramine, can undergo various chemical reactions. These reactions include:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

Molecular Formula

C18H23NO

Molecular Weight

275.4 g/mol

IUPAC Name

2-[(4-methylphenyl)-phenylmethoxy]-N,N-bis(trideuteriomethyl)ethanamine

InChI

InChI=1S/C18H23NO/c1-15-9-11-17(12-10-15)18(20-14-13-19(2)3)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3/i2D3,3D3

InChI Key

PJUYQWIDNIAHIZ-XERRXZQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)C)C([2H])([2H])[2H]

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN(C)C

Origin of Product

United States

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